Methyl 3-formamidothiophene-2-carboxylate Methyl 3-formamidothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 16285-69-1
VCID: VC3779953
InChI: InChI=1S/C7H7NO3S/c1-11-7(10)6-5(8-4-9)2-3-12-6/h2-4H,1H3,(H,8,9)
SMILES: COC(=O)C1=C(C=CS1)NC=O
Molecular Formula: C7H7NO3S
Molecular Weight: 185.20 g/mol

Methyl 3-formamidothiophene-2-carboxylate

CAS No.: 16285-69-1

Cat. No.: VC3779953

Molecular Formula: C7H7NO3S

Molecular Weight: 185.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-formamidothiophene-2-carboxylate - 16285-69-1

Specification

CAS No. 16285-69-1
Molecular Formula C7H7NO3S
Molecular Weight 185.20 g/mol
IUPAC Name methyl 3-formamidothiophene-2-carboxylate
Standard InChI InChI=1S/C7H7NO3S/c1-11-7(10)6-5(8-4-9)2-3-12-6/h2-4H,1H3,(H,8,9)
Standard InChI Key LBYBTIGBOUMNTH-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)NC=O
Canonical SMILES COC(=O)C1=C(C=CS1)NC=O

Introduction

Physical and Chemical Properties

Methyl 3-formamidothiophene-2-carboxylate exhibits distinct physical and chemical properties that make it valuable for research and synthetic applications. Its characterization data provides essential information for researchers working with this compound.

Basic Identification and Properties

The compound is definitively identified through several parameters:

PropertyValue
CAS No.16285-69-1
Molecular FormulaC7H7NO3S
Molecular Weight185.20 g/mol
IUPAC Namemethyl 3-formamidothiophene-2-carboxylate
Standard InChIInChI=1S/C7H7NO3S/c1-11-7(10)6-5(8-4-9)2-3-12-6/h2-4H,1H3,(H,8,9)
Standard InChIKeyLBYBTIGBOUMNTH-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(C=CS1)NC=O
PubChem Compound2777636

These parameters uniquely identify the compound and provide a foundation for understanding its structural characteristics.

Reactivity Profile

The reactivity of Methyl 3-formamidothiophene-2-carboxylate is primarily governed by its functional groups. The formamido group (-NHCHO) serves as a reactive site for various transformations, while the methyl carboxylate (-COOCH3) can undergo typical ester reactions such as hydrolysis, transesterification, or reduction. The thiophene ring, being an electron-rich aromatic system, can participate in electrophilic aromatic substitution reactions, though its reactivity is modulated by the electron-withdrawing effect of the adjacent carboxylate group.

Synthesis Methods

Several synthetic routes have been developed for the preparation of Methyl 3-formamidothiophene-2-carboxylate, each with distinct advantages depending on the starting materials and desired scale.

Formylation of Methyl 3-aminothiophene-2-carboxylate

The primary synthetic approach involves the formylation of methyl 3-aminothiophene-2-carboxylate. This process typically uses formic acid or formic acid derivatives under controlled reaction conditions. The amino group in the precursor molecule undergoes formylation to yield the desired formamido functionality. This approach is favored for its relatively straightforward execution and good yields.

Alternative Synthetic Routes

An unexpected synthetic pathway involving N,N-dialkyl formamidines has been reported. In this approach, the formamidine intermediate is converted to methyl 3-formamidothiophene-2-carboxylate during column chromatography . This transformation involves reactions with phenyl chloroformate and N,N-dialkyl formamides, offering an alternative route that might be advantageous under certain circumstances.

Reaction Conditions

Specific reaction conditions for the synthesis have been documented. One procedure involves adding Methyl 3-formamidothiophene-2-carboxylate (4.32 g, 23.34 mmol) portion-wise over 10 minutes to a reaction mixture, which is then maintained at 150°C for 5 hours . These high-temperature conditions suggest the thermal stability of the compound and its potential use in reactions requiring elevated temperatures.

Structural Characteristics

The structural features of Methyl 3-formamidothiophene-2-carboxylate significantly influence its chemical behavior and applications in synthesis.

Molecular Structure

Methyl 3-formamidothiophene-2-carboxylate consists of a thiophene core with a formamido group at the 3-position and a methyl carboxylate at the 2-position. The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which contributes to the compound's electronic properties. The formamido and carboxylate groups are positioned adjacent to each other, creating a unique electronic environment that influences reactivity and intermolecular interactions.

Electronic Properties

The electronic distribution within Methyl 3-formamidothiophene-2-carboxylate is characterized by the electron-rich nature of the thiophene ring, modified by the electron-withdrawing effects of the carboxylate group. The formamido group, with its potential for hydrogen bonding, further influences the electronic characteristics of the molecule. These properties have been studied through electrostatic potential (ESP) calculations and frontier molecular orbital (FMO) analyses, providing insights into the compound's reactivity patterns .

Crystal Structure and Interactions

The crystal structure of Methyl 3-formamidothiophene-2-carboxylate reveals important information about its three-dimensional arrangement and intermolecular interactions in the solid state.

Crystal Packing and Hydrogen Bonding

Crystal structure studies have revealed that Methyl 3-formamidothiophene-2-carboxylate forms a complex network of hydrogen bonds in the crystalline state. The compound exhibits significant N–H⋯O and N–H⋯N hydrogen bond interactions along with weaker C–H⋯S and C–H⋯Cg interactions (where Cg represents the centroid of the thiophene ring) . These interactions have been verified through three-dimensional Hirshfeld surface analysis, two-dimensional fingerprint plots, and reduced density gradient (RDG) analysis.

Energy Framework Analysis

The interaction energies within the crystal packing of Methyl 3-formamidothiophene-2-carboxylate have been visualized through dispersion, electrostatic, and total energy analyses. Interestingly, dispersion energy dominates in the crystal packing, suggesting that van der Waals forces play a crucial role in stabilizing the crystal structure . This understanding of the energetic basis for crystal packing provides valuable insights for crystal engineering applications.

Intramolecular Interactions

Applications in Pharmaceutical Research

Methyl 3-formamidothiophene-2-carboxylate has significant applications in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive compounds.

Role as a Synthetic Intermediate

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its reactive formamido group provides a handle for further transformations, making it valuable in constructing more complex molecular architectures. The thiophene core itself is a common motif in many pharmaceuticals, contributing to the compound's utility in drug discovery and development.

Research Findings and Recent Developments

Recent research has expanded our understanding of Methyl 3-formamidothiophene-2-carboxylate and its potential applications.

Computational Studies

Computational studies have provided insights into the electronic structure and reactivity of Methyl 3-formamidothiophene-2-carboxylate. Electrostatic potential (ESP) calculations and frontier molecular orbital (FMO) analyses have been conducted to better understand the compound's properties . These computational approaches complement experimental data and offer predictions about reactivity patterns that can guide synthetic applications.

Synthetic Methodology Advances

Advances in synthetic methodologies have improved access to Methyl 3-formamidothiophene-2-carboxylate and related compounds. The development of unexpected synthetic routes, such as those involving N,N-dialkyl formamidines, has expanded the toolkit available for preparing this compound . These methodological advances are particularly valuable for scaling up production or adapting synthesis to specific constraints.

Comparison with Related Compounds

Understanding how Methyl 3-formamidothiophene-2-carboxylate relates to similar compounds provides context for its unique properties and applications.

Comparison with Methyl 3-Amino-4-methylthiophene-2-carboxylate

Methyl 3-Amino-4-methylthiophene-2-carboxylate (CAS No.: 85006-31-1) is a related compound with a similar structure but featuring an amino group instead of a formamido group, and an additional methyl substituent at the 4-position . This compound is specifically used in the manufacturing process for Articaine API, a dental amide-type local anesthetic. The substitution pattern affects the reactivity and application profile of these related compounds.

PropertyMethyl 3-formamidothiophene-2-carboxylateMethyl 3-Amino-4-methylthiophene-2-carboxylate
CAS No.16285-69-185006-31-1
Molecular FormulaC7H7NO3SC7H9NO2S
Molecular Weight185.20 g/mol171.22 g/mol
Functional Group at Position 3Formamido (-NHCHO)Amino (-NH2)
Substituent at Position 4NoneMethyl (-CH3)
Primary ApplicationSynthetic intermediateArticaine API production

This comparison highlights the structural variations that can significantly impact the application profile of thiophene derivatives .

Structure-Activity Relationships

The formamido group in Methyl 3-formamidothiophene-2-carboxylate offers distinct reactivity compared to the amino group in related compounds. While the amino group can undergo various transformations including acylation, alkylation, and diazotization, the formamido group provides a protected form of the amino functionality that can be selectively revealed under appropriate conditions. This structural difference influences the synthetic utility of these compounds and their role in multistep syntheses.

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